Nicotinyl 6-aminonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinyl 6-aminonicotinate is an organic compound with the molecular formula C12H11N3O2. This compound is a derivative of pyridinecarboxylic acid, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The compound features a pyridine ring substituted with an amino group and a pyridinylmethyl ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinyl 6-aminonicotinate typically involves the esterification of 6-aminonicotinic acid with 3-pyridinemethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Nicotinyl 6-aminonicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Nicotinyl 6-aminonicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Nicotinyl 6-aminonicotinate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid (3-pyridinecarboxylic acid): Known for its role as a vitamin (niacin) and its use in treating pellagra.
Isonicotinic acid (4-pyridinecarboxylic acid): Used in the synthesis of isoniazid, an important anti-tuberculosis drug.
Picolinic acid (2-pyridinecarboxylic acid): Known for its role in metal ion chelation.
Uniqueness
Nicotinyl 6-aminonicotinate is unique due to its dual functional groups (amino and ester), which provide versatility in chemical reactions and potential applications. Its structure allows for diverse modifications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
70022-05-8 |
---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
pyridin-3-ylmethyl 6-aminopyridine-3-carboxylate |
InChI |
InChI=1S/C12H11N3O2/c13-11-4-3-10(7-15-11)12(16)17-8-9-2-1-5-14-6-9/h1-7H,8H2,(H2,13,15) |
InChI Key |
NQXJJZAGIYNYLT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)COC(=O)C2=CN=C(C=C2)N |
Canonical SMILES |
C1=CC(=CN=C1)COC(=O)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.